molecular formula C10H13F2NO2 B13048549 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13048549
M. Wt: 217.21 g/mol
InChI Key: KPPSNBYMXMDYSY-UHFFFAOYSA-N
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Description

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is an organic compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a hydroxyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL: Similar structure but with a trifluoromethoxy group.

    1-Amino-1-[3-(methoxy)phenyl]propan-2-OL: Similar structure but with a methoxy group.

    1-Amino-1-[3-(difluoromethyl)phenyl]propan-2-OL: Similar structure but with a difluoromethyl group.

Uniqueness

1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3

InChI Key

KPPSNBYMXMDYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)F)N)O

Origin of Product

United States

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